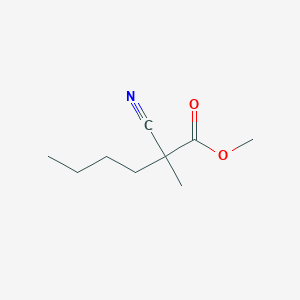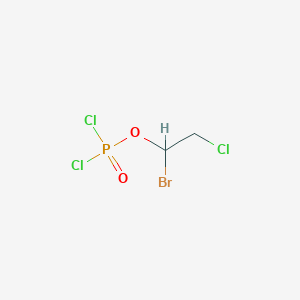
Methyl 2-cyano-2-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-2-methylhexanoate is an organic compound with the molecular formula C9H15NO2 It is an ester derivative of 2-cyano-2-methylhexanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-methylhexanoate can be synthesized through the esterification of 2-cyano-2-methylhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-2-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-cyano-2-methylhexanoic acid and methanol.
Reduction: Reduction of the cyano group can lead to the formation of amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2-cyano-2-methylhexanoic acid and methanol.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-2-methylhexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Industrial Applications: Used in the production of adhesives, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of methyl 2-cyano-2-methylhexanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, if explored, it may interact with specific molecular targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-2-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-cyano-2-methylpentanoate: Similar structure but with a shorter carbon chain.
Methyl 2-cyano-2-methylheptanoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl 2-cyano-2-methylhexanoate is unique due to its specific ester and cyano functional groups, which confer distinct reactivity and properties. Its specific carbon chain length also influences its physical and chemical characteristics, making it suitable for particular applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
61044-98-2 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
methyl 2-cyano-2-methylhexanoate |
InChI |
InChI=1S/C9H15NO2/c1-4-5-6-9(2,7-10)8(11)12-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
PKOYWJDSJSPXOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)










![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)

